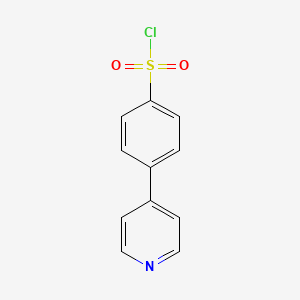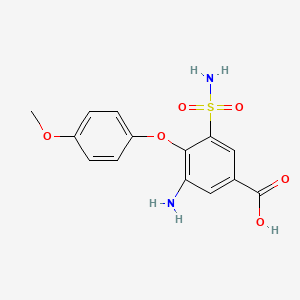
N-methyl ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to slightly yellow liquid at room temperature and is known for its amine and hydrophilic properties . This compound is widely used in organic synthesis and metal complexation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl ethanediamine can be synthesized through two primary methods:
Reaction of Ethylenediamine with Methylamine: This method involves the reaction of ethylenediamine with methylamine under controlled conditions to produce this compound.
Reaction of Ethylenediamine with Methyl Formate: Another method involves the reaction of ethylenediamine with methyl formate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylenediamine with methylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N-methyl ethanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl ethanediamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-methyl ethanediamine can be compared with other similar compounds such as:
Ethylenediamine: Unlike this compound, ethylenediamine lacks the methyl group, making it less hydrophobic.
N-Ethyl-N-methyl-1,2-ethanediamine: This compound has an additional ethyl group, which increases its steric hindrance and alters its reactivity.
N-Methyl-2-ethanediamine: Similar to this compound but with different positional isomerism, affecting its chemical properties.
This compound stands out due to its unique combination of amine and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C3H10N2 |
|---|---|
Molecular Weight |
74.13 g/mol |
IUPAC Name |
1-N'-methylethane-1,1-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(4)5-2/h3,5H,4H2,1-2H3 |
InChI Key |
QDCRWFJHSOQHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


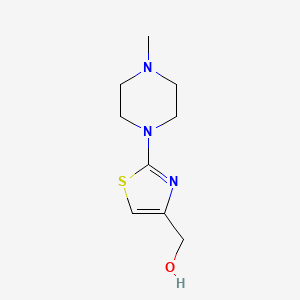
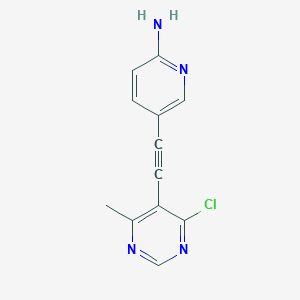
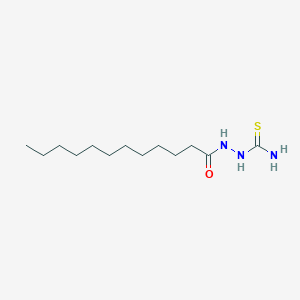
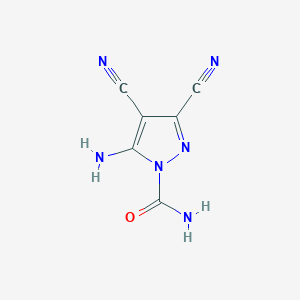
![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)
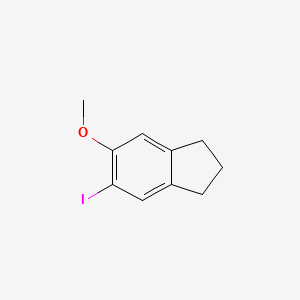
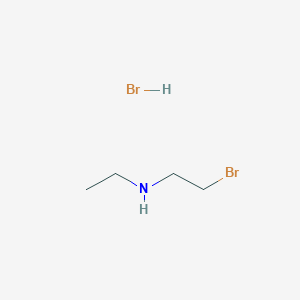

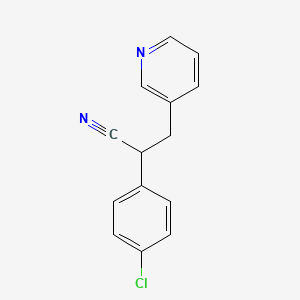
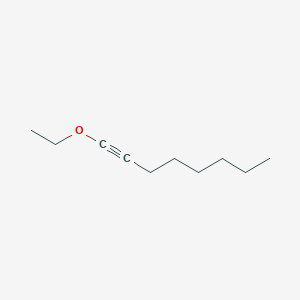
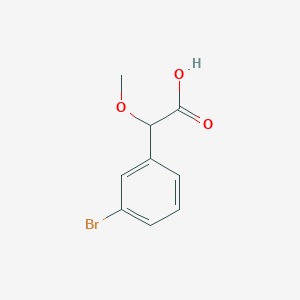
![N-[2-(1,2,3,4-tetrahydro-2-isoquinolinyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B8482765.png)
